molecular formula C13H12BrNO4 B4636879 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate

Cat. No.: B4636879
M. Wt: 326.14 g/mol
InChI Key: DOGZECMPSOWECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromo-substituted isoindoline ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate typically involves the following steps:

    Bromination: The starting material, isoindoline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.

    Acetylation: The brominated isoindoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Oxidation Reactions: Oxidation of the acetate group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Various substituted isoindoline derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindoline ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • 4-(5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Uniqueness

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activity

Properties

IUPAC Name

3-(5-bromo-1,3-dioxoisoindol-2-yl)propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-8(16)19-6-2-5-15-12(17)10-4-3-9(14)7-11(10)13(15)18/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGZECMPSOWECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
Reactant of Route 2
Reactant of Route 2
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
Reactant of Route 3
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
Reactant of Route 4
Reactant of Route 4
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
Reactant of Route 5
Reactant of Route 5
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
Reactant of Route 6
Reactant of Route 6
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.